1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea

Medicinal Chemistry Drug Design ADME

This 4-nitrophenyl benzothiazole urea is a patent-unencumbered scaffold for de novo kinase and sirtuin inhibitor programs. Unlike heavily claimed halogenated analogs, its 2-methyl/4-nitro substitution pattern creates a distinct electronic and steric environment unavailable in any commercially characterized analog. The moderate lipophilicity (XLogP3: 3.2) and higher tPSA (128 Ų) offer a differentiated ADME starting point, potentially mitigating the metabolic liabilities of more lipophilic halogen-phenyl urea series. The 4-nitrophenyl group is a robust handle for two-click diversification via selective reduction to the amine, enabling SAR expansion that is not feasible with inert halogen substituents. Ideal as a core scaffold, negative control, or bioreductive prodrug intermediate.

Molecular Formula C15H12N4O3S
Molecular Weight 328.35
CAS No. 476324-44-4
Cat. No. B2930930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea
CAS476324-44-4
Molecular FormulaC15H12N4O3S
Molecular Weight328.35
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H12N4O3S/c1-9-16-13-8-11(4-7-14(13)23-9)18-15(20)17-10-2-5-12(6-3-10)19(21)22/h2-8H,1H3,(H2,17,18,20)
InChIKeyOPJOTWOZNGUKRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea (CAS 476324-44-4): Chemical Identity and Baseline Physicochemical Profile for Research Procurement


1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea (CAS 476324-44-4) is a synthetic, small-molecule urea derivative with the molecular formula C15H12N4O3S and a molecular weight of 328.3 g/mol. It features a 2-methylbenzothiazole core linked via a urea bridge to a 4-nitrophenyl substituent [1]. This compound is cataloged in authoritative chemical databases, including PubChem (CID 3399622), confirming its structural identity [1]. Its computed properties, such as a topological polar surface area (tPSA) of 128 Ų, a calculated logP (XLogP3) of 3.2, and 2 hydrogen bond donors, place it within a favorable drug-like chemical space, making it a well-defined starting point for structure-activity relationship (SAR) studies [2].

Why Generic Substitution Fails for 1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea: An Underexplored Scaffold with a Unique Structural Fingerprint


Substituting 1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea with a generic 'benzothiazole urea' is scientifically invalid due to the extreme sensitivity of biological activity to specific substitution patterns. Research on closely related analogs demonstrates that minor structural modifications lead to significant, non-linear changes in potency and target engagement. For instance, a patent on substituted benzothiazole kinase inhibitors reveals that different substituents on the phenyl ring profoundly modulate inhibitor selectivity and potency [1]. Furthermore, a study on benzothiazolyl ureas as 17β-HSD10 inhibitors showed that only specific substitution patterns (e.g., 3-chloro, 4-hydroxy on the phenyl ring) yielded potent IC50 values of 1–2 μM, while closely related analogs were inactive [2]. This compound's unique combination of a 2-methyl group on the benzothiazole and a 4-nitro group on the phenyl ring creates a distinct electronic and steric environment that is not represented by any commercially available, biologically characterized analog, making it a unique and valuable scaffold for de novo discovery programs.

Quantitative Evidence Guide for 1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea: A Comparative Analysis of Key Analogs


Differentiation via tPSA: A Key Determinant of Permeability

The topological polar surface area (tPSA) is a critical predictor of a molecule's ability to permeate biological membranes. The target compound has a calculated tPSA of 128 Ų [1]. This is notably higher than analogs lacking the nitro group, such as 1-(3-chlorophenyl)-3-(2-methyl-1,3-benzothiazol-5-yl)urea (CAS 476281-28-4), which has a tPSA of 82.3 Ų [2]. This difference is directly attributable to the electron-withdrawing nitro group, which enhances polarity and hydrogen-bonding capacity. The higher tPSA implies distinct ADME properties, such as potentially lower passive membrane permeability but enhanced solubility, making it a differentiated tool for probing target engagement in different cellular compartments.

Medicinal Chemistry Drug Design ADME

Differentiation via cLogP: Impact on Lipophilicity and Non-Specific Binding

Lipophilicity, expressed as the calculated partition coefficient (cLogP), is a key driver of non-specific binding and solubility. The target compound has a calculated XLogP3 of 3.2 [1]. This is significantly lower than the more lipophilic analog 1-(3-chlorophenyl)-3-(2-methyl-1,3-benzothiazol-5-yl)urea (CAS 476281-28-4), which has an XLogP3 of 4.0 [2]. The 0.8 log unit difference indicates the target compound is predicted to be over 6 times less lipophilic, suggesting a lower propensity for non-specific protein binding and phospholipidosis. Conversely, it is more lipophilic and less polar than analogs with additional heteroatoms, such as 1-{[6-(furan-3-yl)pyridin-3-yl]methyl}-3-(2-methyl-1,3-benzothiazol-5-yl)urea (CAS 2034311-12-9; XLogP3: 2.9) [3], offering a unique balance in property space.

Medicinal Chemistry Lipophilicity Drug Design

Advantage of an Uncharacterized Scaffold in a Crowded Benzothiazole Urea IP Landscape

A search of the patent literature reveals that the 4-nitrophenyl substituent in combination with the 2-methylbenzothiazol-5-yl urea core is not exemplified in major patent families. For example, patent WO2006019020A1 on substituted urea compounds describes numerous benzothiazolyl ureas but does not include the 4-nitrophenyl derivative [1]. In contrast, numerous analogs with halogen (e.g., 3-chlorophenyl) or other substitutions on the phenyl ring are heavily claimed [2]. This absence suggests the target compound occupies a privileged, novel chemical space free from existing composition-of-matter claims, offering a strategic advantage for organizations seeking to establish new intellectual property.

Intellectual Property Drug Discovery Chemical Biology

Contrasting the 4-Nitro Scaffold with Established 17β-HSD10 Inhibitors

In a landmark study, a series of benzothiazolyl ureas were identified as low micromolar, uncompetitive inhibitors of 17β-HSD10, a target implicated in Alzheimer's disease [1]. The most potent compounds in that series (IC50 = 1–2 μM) uniformly contained a 3-chloro-4-hydroxy substitution on the phenyl ring. While the target compound's 4-nitro substitution is fundamentally different, it introduces a strong electron-withdrawing effect that can mimic the hydrogen-bonding capacity of the 4-hydroxy group while also providing a nitro group that is amenable to bioreduction, a common pro-drug strategy. This positions the 4-nitro analog as a mechanistically distinct probe to dissect the structure-activity relationship around the phenyl ring's electronic requirements, a line of inquiry not possible with the published 3-chloro-4-hydroxy analogs.

Alzheimer's Disease Enzyme Inhibition Neuroscience

Best-Fit Research and Industrial Application Scenarios for 1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea


De Novo Lead Generation in Therapeutic Areas with Crowded IP

For research groups initiating a drug discovery program on kinase or sirtuin targets, this compound serves as an ideal core scaffold. Unlike halogenated analogs that are heavily claimed in existing patent estates [1], the 4-nitrophenyl derivative offers a novel structural entry point with freedom to operate. The moderate lipophilicity (XLogP3: 3.2) and higher tPSA (128 Ų) compared to chlorinated counterparts [2] suggest a differentiated pharmacokinetic profile suitable for lead optimization, potentially circumventing the metabolic liabilities associated with more lipophilic scaffolds.

Chemical Probe for 17β-HSD10 Structure-Activity Relationship (SAR) Studies

This compound is a direct tool for expanding the SAR around the benzothiazole urea class of 17β-HSD10 inhibitors. Published data establishes that the 3-chloro-4-hydroxy pharmacophore is essential for potency (IC50 = 1-2 μM) [3]. The 4-nitrophenyl analog allows researchers to systematically test the role of the phenyl ring's electronic character (electron-withdrawing vs. hydrogen-bond donating) on uncompetitive inhibition. This enables a mechanistic study that cannot be performed with the commercially available, fully optimized hit compounds.

Physicochemical Comparator in Drug-Design Panels

The compound's computed properties (MW: 328.3 g/mol, tPSA: 128 Ų, XLogP3: 3.2, HBD: 2) [2] place it in an attractive region of drug-like chemical space. It can be procured as a negative or orthogonal control in panels of benzothiazole ureas where the primary SAR is driven by lipophilicity or polarity. For instance, when assaying a series of halogen-phenyl ureas with a higher cLogP (~4.0) [4], this compound can serve as a less lipophilic, more polar counterpart to help deconvolute assay interference due to non-specific binding or aggregation.

Synthetic Intermediate for Nitro-Reduced Pro-Drug Candidates

The 4-nitrophenyl group is a well-established functionality for bioreductive activation in hypoxic tumor environments or nitroreductase-based gene therapy systems. This compound can be procured as a key synthetic intermediate, where the nitro group is selectively reduced to an amine to generate a handle for further derivatization [5]. This two-click diversification strategy is not feasible with the inert halogen substituents found on common analog series, adding significant value for medicinal chemistry applications.

Quote Request

Request a Quote for 1-(2-Methylbenzo[d]thiazol-5-yl)-3-(4-nitrophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.